2-Cyano-3-(3-pyridyl)propionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(3-pyridyl)propionic acid is an organic compound with the molecular formula C9H8N2O2. It is a derivative of 3-pyridinepropionic acid, featuring a cyano group at the alpha position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-3-(3-pyridyl)propionic acid typically involves the reaction of 3-pyridinepropionic acid with a suitable cyanating agent. One common method is the reaction of 3-pyridinepropionic acid with cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(3-pyridyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 3-(3-pyridyl)propionic acid derivatives.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or amides.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Cyano-3-(3-pyridyl)propionic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-pyridyl)propionic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the binding .
Comparison with Similar Compounds
3-Pyridinepropionic acid: Lacks the cyano group, resulting in different chemical reactivity and biological activity.
2-Cyano-3-(2-pyridyl)propionic acid: Similar structure but with the cyano group at a different position, leading to variations in chemical properties and applications.
3-(3-Pyridyl)propionic acid derivatives:
Uniqueness: 2-Cyano-3-(3-pyridyl)propionic acid is unique due to the presence of both the cyano group and the pyridine ring, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-cyano-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-3,6,8H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSMAXSOGVGSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.